RO330-0802/001 hydrochloride RO330-0802/001 hydrochloride RO330-0802/001 hydrochloride is a selective prostacyclin IP receptor antagonist (pKi = 8.3). It exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1564659
InChI: InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H
SMILES: CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.[H]Cl
Molecular Formula: C19H24ClN3O
Molecular Weight: 345.87

RO330-0802/001 hydrochloride

CAS No.:

Cat. No.: VC1564659

Molecular Formula: C19H24ClN3O

Molecular Weight: 345.87

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RO330-0802/001 hydrochloride -

Specification

Molecular Formula C19H24ClN3O
Molecular Weight 345.87
IUPAC Name 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Standard InChI InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H
Standard InChI Key OYPSAMWVIBGRMV-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.[H]Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

RO330-0802/001 hydrochloride is characterized by its selective binding properties and specific molecular interactions. The compound has been synthesized through various chemical methods and exhibits distinct physicochemical characteristics that make it suitable for research applications in pharmacology.

Physicochemical Properties

The compound exists as a solid powder with specific solubility characteristics that influence its application in experimental settings. Key physicochemical properties of RO330-0802/001 hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of RO330-0802/001 Hydrochloride

PropertyDescription
Physical StateSolid powder
SolubilitySoluble in dimethyl sulfoxide (DMSO)
StabilityShelf life exceeding three years under proper storage conditions
Storage ConditionsDry, dark environment at low temperatures
Purity Available≥98%

The compound's solubility profile is particularly important for its application in various research protocols, with dimethyl sulfoxide serving as an effective solvent for experimental preparations. The extended shelf life of RO330-0802/001 hydrochloride, exceeding three years under appropriate storage conditions, makes it a reliable reagent for long-term research programs focused on cystic fibrosis and related conditions.

Pharmacological Activity

RO330-0802/001 hydrochloride demonstrates significant and specific pharmacological activity that positions it as a compound of interest for both basic research and potential therapeutic development.

Receptor Binding Profile

The compound exhibits highly selective binding characteristics, particularly in relation to prostacyclin receptors. Its receptor binding profile is characterized by:

  • Selective prostacyclin IP receptor antagonism with a pKi value of 8.3

  • Notable absence of binding affinity for other prostanoid receptors (EP1-4, FP)

This selective binding profile distinguishes RO330-0802/001 hydrochloride from broader-spectrum antagonists and makes it particularly valuable for research focusing specifically on IP receptor-mediated pathways.

CFTR Modulation Activity

Beyond its activity as a prostacyclin receptor antagonist, RO330-0802/001 hydrochloride demonstrates significant functionality as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. This aspect of its pharmacological profile is characterized by:

  • cAMP-independent potentiation of CFTR function

  • Enhancement of chloride ion transport across epithelial cell membranes

  • Restoration of CFTR function under oxidative stress conditions

The compound's ability to enhance CFTR activity through mechanisms independent of traditional cyclic adenosine monophosphate (cAMP) signaling pathways represents a distinct pharmacological advantage in research settings focused on novel approaches to cystic fibrosis treatment.

Mechanism of Action

Understanding the molecular mechanisms through which RO330-0802/001 hydrochloride exerts its effects is crucial for appreciating its research applications and potential therapeutic value.

IP Receptor Antagonism

The compound's selective antagonism of the prostacyclin IP receptor (pKi = 8.3) without affecting other prostanoid receptors suggests a specific binding interaction that prevents prostacyclin-mediated signaling through this receptor subtype. This selective antagonism may be valuable in research contexts where discrimination between different prostanoid signaling pathways is required.

CFTR Potentiation

RO330-0802/001 hydrochloride enhances CFTR channel activity through mechanisms that are independent of traditional cAMP signaling pathways. This cAMP-independent potentiation represents a distinct approach to enhancing chloride transport and may be particularly valuable in contexts where cAMP-dependent pathways are compromised.

The compound's ability to restore CFTR function under oxidative stress conditions further suggests its potential utility in addressing CFTR dysfunction in inflammatory environments, such as those present in cystic fibrosis-affected tissues.

Current Research Status and Availability

RO330-0802/001 hydrochloride is currently available primarily as a research tool through specialized chemical suppliers. The compound is typically supplied with a purity of approximately 98%, making it suitable for precise pharmacological investigations .

Research utilizing this compound continues to explore its potential applications in cystic fibrosis research and in experimental models where selective IP receptor antagonism is required. The compound's specific pharmacological profile makes it a valuable tool for investigators focused on these research areas.

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